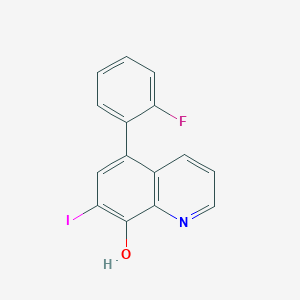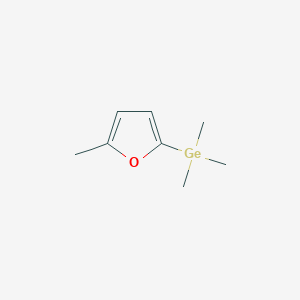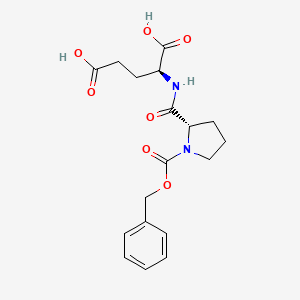
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid is a complex organic compound with significant applications in various fields of science. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a pyrrolidine ring, and a pentanedioic acid moiety. Its stereochemistry is defined by the (S)-configuration at two chiral centers, making it an enantiomerically pure compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.
Amidation Reaction: The carboxylic acid group of the pyrrolidine derivative is then coupled with an amine to form the amide bond, using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Formation of the Pentanedioic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated synthesis equipment are often employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the amide nitrogen, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may act by inhibiting or activating enzymatic pathways, modulating receptor activity, or altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((S)-1-((Methoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
- (S)-2-((S)-1-((Ethoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
- (S)-2-((S)-1-((Propoxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid
Uniqueness
(S)-2-((S)-1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)pentanedioic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
61596-44-9 |
|---|---|
Formule moléculaire |
C18H22N2O7 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanedioic acid |
InChI |
InChI=1S/C18H22N2O7/c21-15(22)9-8-13(17(24)25)19-16(23)14-7-4-10-20(14)18(26)27-11-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2,(H,19,23)(H,21,22)(H,24,25)/t13-,14-/m0/s1 |
Clé InChI |
JBLUPNGTQIBIGX-KBPBESRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CCC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


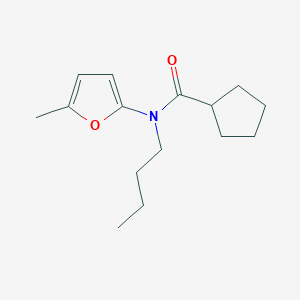
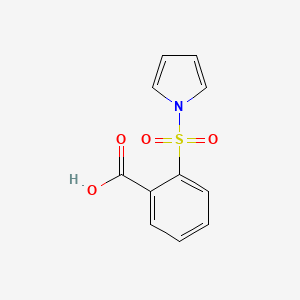
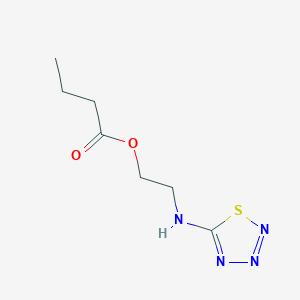
![1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B15211546.png)
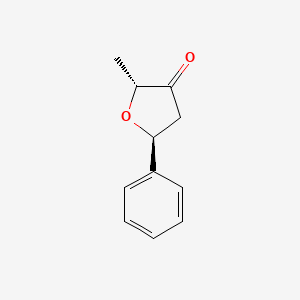
![4-[(4-Chlorophenyl)methyl]-5,6,7-trimethoxyisoquinoline](/img/structure/B15211557.png)
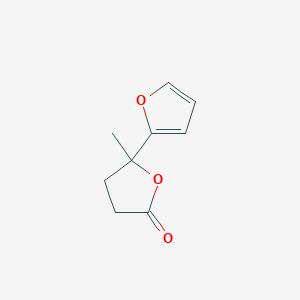
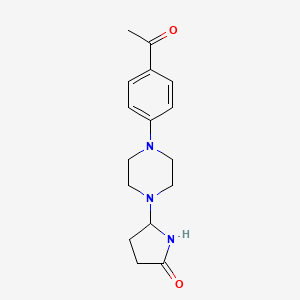
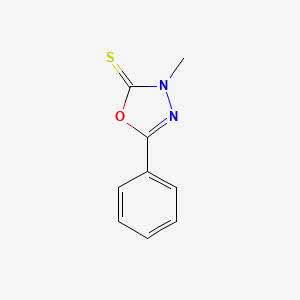
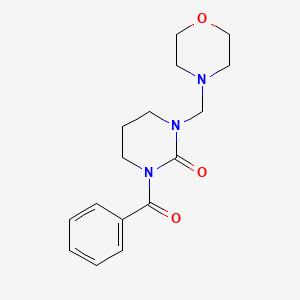

![Imidazo[1,2-a]pyrazin-8-amine, N-(4-methoxyphenyl)-3-phenyl-](/img/structure/B15211585.png)
